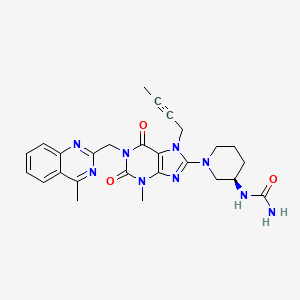

N-Carbamoyl Linagliptin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-Carbamoyl Linagliptin is a derivative of Linagliptin, a xanthine-based compound known for its potent inhibition of the dipeptidyl peptidase-4 (DPP-4) enzyme. Linagliptin is primarily used in the treatment of type 2 diabetes mellitus due to its ability to enhance the levels of incretin hormones, which play a crucial role in regulating blood glucose levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

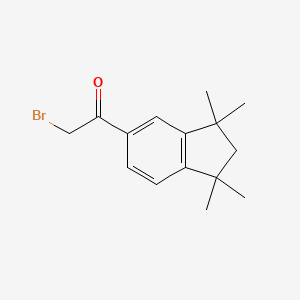

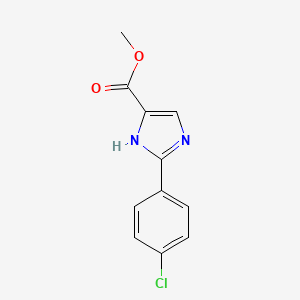

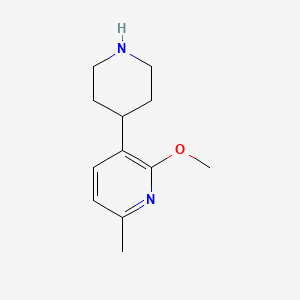

The synthesis of Linagliptin involves multiple steps, starting from the cyclization of 1-(2-aminophenyl)ethanone with 2-chloroacetonitrile in the presence of hydrogen chloride to form 2-(chloromethyl)-4-methylquinazoline. This intermediate is then condensed with 8-bromo-7-(but-2-yn-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione in the presence of sodium carbonate to yield Linagliptin .

Industrial Production Methods

Industrial production of Linagliptin follows a similar synthetic route but with optimized reaction conditions to improve yield and purity. The process involves the use of high-performance liquid chromatography (HPLC) to detect and control impurities, ensuring the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

N-Carbamoyl Linagliptin undergoes various chemical reactions, including:

Oxidation: Exposure to oxidizing agents can lead to the formation of degradation products.

Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at specific sites on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .

Major Products Formed

The major products formed from these reactions include various degradation products, which are identified and characterized using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy .

Scientific Research Applications

N-Carbamoyl Linagliptin has several scientific research applications:

Chemistry: It is used as a model compound to study the inhibition of DPP-4 and the synthesis of related derivatives.

Biology: Research focuses on its effects on incretin hormones and glucose metabolism.

Medicine: It is primarily investigated for its potential in treating type 2 diabetes mellitus.

Industry: The compound is used in the development of pharmaceutical formulations and quality control processes

Mechanism of Action

N-Carbamoyl Linagliptin exerts its effects by competitively inhibiting the DPP-4 enzyme. This inhibition slows the breakdown of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By preserving these hormones, the compound enhances insulin secretion and reduces glucagon release, thereby improving glycemic control .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-Carbamoyl Linagliptin include other DPP-4 inhibitors such as:

- Sitagliptin

- Saxagliptin

- Alogliptin

- Vildagliptin

Uniqueness

This compound is unique due to its xanthine-based structure and its non-linear pharmacokinetic profile. Unlike other DPP-4 inhibitors, it is predominantly eliminated through the intestinal tract, making it suitable for patients with renal impairment without the need for dose adjustments .

Properties

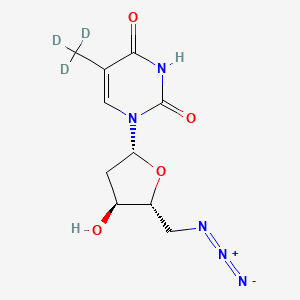

Molecular Formula |

C26H29N9O3 |

|---|---|

Molecular Weight |

515.6 g/mol |

IUPAC Name |

[(3R)-1-[7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-2,6-dioxopurin-8-yl]piperidin-3-yl]urea |

InChI |

InChI=1S/C26H29N9O3/c1-4-5-13-34-21-22(31-25(34)33-12-8-9-17(14-33)29-24(27)37)32(3)26(38)35(23(21)36)15-20-28-16(2)18-10-6-7-11-19(18)30-20/h6-7,10-11,17H,8-9,12-15H2,1-3H3,(H3,27,29,37)/t17-/m1/s1 |

InChI Key |

QWRPIDPNVOGFFM-QGZVFWFLSA-N |

Isomeric SMILES |

CC#CCN1C2=C(N=C1N3CCC[C@H](C3)NC(=O)N)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C |

Canonical SMILES |

CC#CCN1C2=C(N=C1N3CCCC(C3)NC(=O)N)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{5-[4-[[3-Chloro-4-[(3-fluorophenyl)methoxy]phenyl]amino]-6-quinazolinyl]-furan-2-ylmethyl} Lapatinib](/img/structure/B13865494.png)

![(3R,4R)-1-[(tert-butoxy)carbonyl]-4-(cyclohexylmethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13865539.png)

![Acetonitrile, 2-[[(2-methoxyphenyl)methyl]methylamino]-](/img/structure/B13865547.png)